3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Description
3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized, involving reactions of certain carboxamides with ethyl acetoacetate and selected aldehydes. These compounds were characterized by analytical and spectroscopic methods, laying groundwork for further biological activity studies (Hassan et al., 2015).
- Adamantane derivatives have been synthesized, exhibiting high anti-smallpox activity. This includes various pyrazoles and triazoles, highlighting the importance of adamantane moiety in antiviral research (Moiseev et al., 2012).
Antimicrobial and Anti-inflammatory Activities
- Schiff bases featuring adamantyl groups have been evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives showed significant efficacy against Gram-positive bacteria and in vivo anti-inflammatory effects, suggesting potential therapeutic applications (Al-Omar et al., 2010).
Antiviral Activity
- Research on adamantane-containing heterocycles has demonstrated their potential antiviral activities. Compounds with adamantyl radicals were tested against various viruses, indicating the versatility of adamantane derivatives in developing antiviral agents (Makarova et al., 2004).
Antitumor and Cytotoxic Activities
- Pyrazolo[1,5-a]pyrimidine derivatives and Schiff bases derived from amino-pyrazole carboxamides have been explored for their in vitro cytotoxic activity against various human cancer cell lines. These studies provide insights into the structure-activity relationships, contributing to the development of new anticancer agents (Hafez et al., 2013).
Quantum Assessment and Molecular Modeling
- Studies on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offer insights into the noncovalent interactions crucial for their biological activities. Crystallographic and quantum theory analyses help in understanding the molecular basis of these interactions, aiding in the design of more effective molecules (El-Emam et al., 2020).
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-3-30-20-6-4-19(5-7-20)15(2)25-28-23(29)21-11-22(27-26-21)24-12-16-8-17(13-24)10-18(9-16)14-24/h4-7,11,16-18H,3,8-10,12-14H2,1-2H3,(H,26,27)(H,28,29)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIQDSRAGQIOT-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.